5Alpha-Androstane-3Alpha,17Beta-diol-d3

Steroid quantification LC-MS/MS Prostate cancer biomarkers

Accurate LC-MS/MS quantification of 3α-androstanediol in complex biological matrices is compromised by matrix effects, ion suppression, and extraction variability. 5α-Androstane-3α,17β-diol-d3 is a trideuterated internal standard (SIL-IS) engineered with non-exchangeable deuterium labels at C16 and C17, delivering a stable +3 Da mass shift for reliable isotope dilution workflows. - Achieves LLOQ of 1.0 pg on-column in human serum, supporting backdoor pathway DHT studies in advanced prostate cancer research. - Validated for urine steroid profiling across a 25-500 ng/mL calibration range with intra-day and inter-day precision meeting FDA bioanalytical method validation criteria. - Certified reference material (ISO 17034) available as NMIA D593b, supplied in argon-sealed ampoules for single-use metrological traceability. Enables correction for differential matrix effects, ion suppression, and extraction recovery variations in both LC-MS/MS and GC-MS workflows.

Molecular Formula C19H32O2
Molecular Weight 295.5 g/mol
Cat. No. B13848751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5Alpha-Androstane-3Alpha,17Beta-diol-d3
Molecular FormulaC19H32O2
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
InChIInChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D
InChIKeyCBMYJHIOYJEBSB-SSINFKLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5Alpha-Androstane-3Alpha,17Beta-diol-d3: Isotopically Labeled Steroid Standard for Quantitative LC-MS/MS Bioanalysis


5Alpha-Androstane-3Alpha,17Beta-diol-d3 (also designated 5α-androstane-3α,17β-diol-16,16,17-d3; CAS 361432-66-8 or 79037-33-5) is a trideuterated analog of the endogenous testosterone metabolite 5α-androstane-3α,17β-diol (3α-androstanediol, 3α-diol) [1]. This stable isotope-labeled compound serves as an internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows for accurate quantification of 3α-androstanediol in complex biological matrices [2]. The deuterium atoms are incorporated at non-exchangeable positions (C16, C16, C17) of the steroid backbone, providing a nominal mass shift of +3 Da relative to the unlabeled analyte . As a certified deuterated internal standard product, it enables correction for matrix effects, extraction variability, and ion suppression/enhancement phenomena inherent in bioanalytical LC-MS/MS methods [3].

Why Generic Substitution of 5Alpha-Androstane-3Alpha,17Beta-diol-d3 Fails in Regulated Steroid Quantification


Interchanging 5Alpha-Androstane-3Alpha,17Beta-diol-d3 with alternative internal standards—including unlabeled structural analogs (e.g., methyltestosterone), isotopologues with different deuterium placement (e.g., d4 variants), or 13C-labeled counterparts—introduces distinct analytical liabilities. Unlabeled internal standards such as methyltestosterone do not co-elute with the target analyte and fail to fully compensate for differential matrix effects, ion suppression, and extraction recovery variations [1]. Deuterated isotopologues with labile deuterium atoms at exchangeable positions (e.g., hydroxyl protons) are susceptible to deuterium-hydrogen back-exchange during sample preparation, altering the effective mass shift and compromising quantification accuracy . Furthermore, documented cases of enzymatic oxidation and complete H/D exchange at C16 during methanolysis deconjugation have been reported specifically for [16,16,17-d3]-5α-androstane-3α,17β-diol, generating artifactual signals that can produce false positive results in confirmatory analyses [2]. These liabilities underscore that not all isotopically labeled androstanediol standards are functionally equivalent for quantitative steroid profiling.

Quantitative Evidence Guide: 5Alpha-Androstane-3Alpha,17Beta-diol-d3 Performance Data for Scientific Selection


Deuterium Position Specificity: d3 Isotopologue Performance in LC-MS/MS vs. 13C3 Internal Standard

The lower limit of quantitation (LLOQ) for 5α-androstane-3α,17β-diol in human serum using stable isotope dilution LC-ESI-MS/MS with picolinate derivatization is 1.0 pg on-column [1]. In this validated method, researchers utilized enzymatically synthesized [13C3]-5α-androstane-3α,17β-diol as the internal standard, establishing a quantitative performance benchmark for any SIL-IS applied to this analyte. A deuterated d3 internal standard achieving comparable LLOQ in the same or equivalent analytical system would demonstrate functional equivalence in sensitivity to the 13C3-labeled counterpart, while offering advantages in isotopic purity and cost-effectiveness that differentiate it from 13C-synthesized standards [2].

Steroid quantification LC-MS/MS Prostate cancer biomarkers Stable isotope dilution Method validation

Internal Standard Performance Comparison: Deuterated d3-5α-Adiol vs. Unlabeled Methyltestosterone in Steroid Profiling

A comparative evaluation of internal standards for quantitative steroid profile screening in urine demonstrated that deuterated internal standards including d3-5α-androstane-3α,17β-diol and unlabeled methyltestosterone (Me-T) produce statistically equivalent quantification results for 5α-androstane-3α,17β-diol across a concentration range of 25-500 ng/mL [1]. The study reported that 'there was no difference between deuterated internal standard and Me-t to quantify 5α-androstane-3α,17β-diol and 5β-androstane-3α,17β-diol' [1]. However, the WADA Technical Document on endogenous steroid profiling explicitly cautions that unlabeled methyltestosterone internal standard 'may lead to the formation of 17α-Methyl-5α-androstane-3α,17β-diol and 17α-Methyl-5β-androstane-3α,17β-diol' as analytical artifacts [2].

Anti-doping analysis Steroid profile screening GC-MS Endogenous steroids Athlete Biological Passport

Isotopic Purity and Batch-to-Batch Variability: NMIA-Certified d3-5α-Adiol vs. Commercial Deuterated Standards

The National Measurement Institute Australia (NMIA) product D593b: d3-5α-Androstane-3α,17β-diol is supplied as a dried aliquot in sealed ampoules under argon atmosphere with a certified mass of 997 ± 20 μg per ampoule (uncertainty at 95% confidence, k=2) [1]. Critically, the product information sheet discloses that 'the main component of this material is d3-5α-androstane-3α,17β-diol. d2-, d1- and d0-5α-androstane-3α,17β-diol are also present' and that 'the stated mass of the analyte per ampoule represents the approximate combined masses of deuterated (d3, d2 and d1) and d0-5α-androstane-3α,17β-diol' [1]. This explicit disclosure of isotopic distribution—which may vary across commercial vendors and synthesis routes—contrasts with uncharacterized or generic deuterated standards where isotopic purity is not independently verified or batch-certified [2].

Certified reference material Isotopic purity Method validation Quality assurance Metrological traceability

Analytical Liability Documentation: H/D Exchange and Oxidation Artifacts with [16,16,17-d3]-5α-Adiol

A peer-reviewed investigation of unusual steroid analysis findings documented that [16,16,17-d3]-5α-androstane-3α,17β-diol internal standard, when subjected to enzymatic hydrolysis followed by methanolysis deconjugation, undergoes complete deuterium-hydrogen exchange at the C16 position and enzymatic oxidation of the 17β-hydroxyl group to a 17-keto function [1]. These transformations produced 4-androstene-3,17-dione and androsterone as artifacts, which were initially misidentified as endogenous steroids in a post-race equine urine sample, leading to contradictory results between screening and confirmatory GC/MS procedures [1]. The study concluded that 'the findings from this study highlight the potential problem of using internal standards in qualitative confirmatory analyses, which may lead to undesirable false positive results' [1].

Method artifact False positive Anti-doping Confirmatory analysis GC-MS

Recommended Application Scenarios for 5Alpha-Androstane-3Alpha,17Beta-diol-d3 Based on Quantitative Evidence


Clinical Research: Quantification of Androgen Diols in Castration-Resistant Prostate Cancer Studies

Validated LC-MS/MS methods using stable isotope dilution with SIL-IS enable quantification of 5α-androstane-3α,17β-diol in human serum at LLOQ of 1.0 pg on-column, supporting investigation of the 'backdoor pathway' conversion to DHT in advanced prostate cancer [1]. The use of a deuterated d3 internal standard provides the necessary sensitivity and specificity for detecting low-abundance unconjugated and conjugated hydroxy-androgens in clinical specimens, with intra-day and inter-day precision meeting FDA bioanalytical method validation criteria [1].

Anti-Doping: Endogenous Steroid Profile Screening for Athlete Biological Passport Programs

Deuterated internal standards including d3-5α-androstane-3α,17β-diol have been validated for quantification of steroid profiles in urine matrices with demonstrated equivalence to methyltestosterone internal standards across a 25-500 ng/mL calibration range [2]. However, WADA technical documents note that methyltestosterone internal standard may generate artifactual 17α-methyl-androstanediol species [3]. Laboratories selecting deuterated internal standards for steroid profiling should verify absence of H/D exchange artifacts under their specific sample preparation conditions, particularly when methanolysis deconjugation is employed [4].

Neuroscience: Quantification of Neurosteroid 3α,5α-Adiol in Brain Tissue

5α-Androstane-3α,17β-diol (3α,5α-Adiol) functions as a testosterone-derived neurosteroid with GABA_A receptor modulatory activity [5]. A validated LC/ESI-MS/MS method employing a deuterated internal standard for 3α,5α-Adiol quantification in rat brain tissue achieved a 1000-fold enhancement in detectability following bis[(4-dimethylamino)phenyl carbamate] derivatization, enabling measurement from 20-mg tissue samples with negligible matrix effects and acceptable precision/accuracy [5]. This application demonstrates the critical role of SIL-IS in enabling ultrasensitive neurosteroid quantification in limited tissue specimens.

Method Development and Validation: Certified Reference Standards for Assay Qualification

NMIA D593b: d3-5α-Androstane-3α,17β-diol provides a certified mass of 997 ± 20 μg per ampoule (ISO 17034 accredited, 95% confidence interval) with documented isotopic distribution including d2, d1, and d0 components [6]. This certified material is intended as an internal standard only, not as a calibrator, and is supplied in argon-sealed ampoules for single-use preparation with stability recertification through August 2027 [6]. Such certified reference materials enable method developers to establish metrological traceability for routine bioanalytical workflows, though the stated purity value lacks direct SI traceability for mass [6].

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